molecular formula C18H19ClFN3O B5395354 N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B5395354
M. Wt: 347.8 g/mol
InChI Key: VWILGDKYOWUEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP or TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP is commonly used in scientific research for its potential therapeutic effects on various neurological disorders.

Mechanism of Action

N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to increased serotonin release, which can have a variety of effects on the brain and body. The exact mechanism of action of N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is not fully understood but is thought to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and receptor activity, the regulation of gene expression, and the modulation of ion channels. It has also been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise targeting of the serotonergic system. However, one limitation is its potential for off-target effects, which can complicate data interpretation.

Future Directions

For research on N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide include further exploration of its potential therapeutic effects on neurological disorders, as well as its use as a tool in neuroscience research. Additionally, further investigation is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide and its potential for off-target effects.

Synthesis Methods

N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine in the presence of a base such as sodium hydride, followed by the reaction with piperazine-1-carboxylic acid. Another method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzyl isocyanate in the presence of piperazine-1-carboxylic acid. The resulting product is purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. N-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been studied for its potential use as a tool in neuroscience research, specifically in the study of the serotonergic system and its role in behavior and cognition.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-4-6-17(7-5-15)21-18(24)23-10-8-22(9-11-23)13-14-2-1-3-16(20)12-14/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWILGDKYOWUEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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